tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C15H27NO5 and a molecular weight of 301.38 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a but-3-yn-1-yloxy group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with but-3-yn-1-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the formation of substituted derivatives.
Click Chemistry: The presence of the alkyne group allows for click chemistry reactions with azides, forming triazoles under copper-catalyzed conditions.
Scientific Research Applications
tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, through click chemistry reactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate involves its ability to undergo various chemical transformations. The alkyne group allows for click chemistry reactions, forming stable triazole linkages. The carbamate group can be deprotected under acidic conditions, releasing the active amine . These properties make it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate include:
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of but-3-yn-1-yloxy.
tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound contains a hydroxyethoxy group, making it more hydrophilic.
N-Boc-PEG1-bromide: This compound is a bromide derivative used in similar synthetic applications.
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-but-3-ynoxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H23NO4/c1-5-6-8-16-10-11-17-9-7-14-12(15)18-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
InChI Key |
KTWQJFMQWQXQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC#C |
Origin of Product |
United States |
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